3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5-bromo-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine .
Scientific Research Applications
3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine
- 3-Bromo-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
- 3-Bromo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine
Uniqueness
3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and biological activity. This dual halogenation allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C5H2BrClN4 |
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Molecular Weight |
233.45 g/mol |
IUPAC Name |
3-bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C5H2BrClN4/c6-5-10-9-4-1-3(7)8-2-11(4)5/h1-2H |
InChI Key |
KZCBTGUMDAANCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN2C1=NN=C2Br)Cl |
Origin of Product |
United States |
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